(2-nitro-1H-imidazol-5-yl)methanol
Description
Significance of the Imidazole (B134444) Heterocycle in Chemical Sciences
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. researchgate.net This structural motif is of profound importance in the chemical and life sciences. It is a fundamental component of essential biological molecules, including the amino acid histidine and the neurotransmitter histamine, which play critical roles in physiological processes. echemi.com The imidazole scaffold is a common feature in many pharmaceuticals, where it can enhance potency, selectivity, and pharmacokinetic properties. researchgate.net Its amphoteric nature, allowing it to act as both a weak acid and a weak base, contributes to its versatility in biological systems and as a catalyst in chemical reactions. quickcompany.in
In medicinal chemistry, imidazole derivatives are found in a wide range of drugs, including antifungal agents, anti-ulcer medications, and antihypertensive drugs. echemi.comquickcompany.in The ability of the imidazole nitrogen atoms to coordinate with metal ions is also crucial for the function of many enzymes. This diverse reactivity and biological activity have established the imidazole heterocycle as a "privileged structure" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. sigmaaldrich.com
Overview of Nitroimidazole Chemistry and Biological Relevance
Nitroimidazoles are derivatives of imidazole that contain one or more nitro groups. The position of the nitro group on the imidazole ring (e.g., 2-nitro, 4-nitro, or 5-nitro) significantly influences the compound's chemical properties and biological activity. nih.gov The first nitroimidazole to be identified was azomycin (B20884) (2-nitroimidazole), isolated from a natural source in the 1950s. nih.gov
The biological significance of nitroimidazoles is largely tied to their activity against anaerobic bacteria and protozoa. jocpr.comhumanjournals.com Under hypoxic (low oxygen) conditions, the nitro group can be reduced by microbial enzymes to form reactive nitroso and hydroxylamine (B1172632) derivatives, as well as nitro radical anions. humanjournals.com These reactive species can damage cellular macromolecules, including DNA, leading to cell death. humanjournals.com This mechanism of action makes them effective treatments for infections caused by anaerobic organisms. jocpr.com
Furthermore, the hypoxia-selective activation of nitroimidazoles has been exploited in oncology. Solid tumors often contain hypoxic regions that are resistant to traditional radiotherapy and chemotherapy. quickcompany.in 2-Nitroimidazoles, in particular, have been investigated as hypoxia-activated prodrugs and radiosensitizers. nih.gov These compounds are relatively non-toxic in well-oxygenated tissues but are reduced to cytotoxic agents in the low-oxygen environment of a tumor, offering a targeted approach to cancer therapy. quickcompany.in
Positioning of (2-nitro-1H-imidazol-5-yl)methanol within Academic Research
Direct academic research focusing specifically on this compound is limited in publicly available literature. However, its structural components suggest its role as a key building block or intermediate in the synthesis of more complex and biologically active nitroimidazole derivatives. The presence of a hydroxymethyl group provides a reactive site for further chemical modification, allowing for the attachment of other functional groups to modulate the compound's properties.
Research in the field has more prominently featured N-alkylated analogs, such as (1-methyl-5-nitroimidazol-2-yl)methanol. sigmaaldrich.comsigmaaldrich.com This particular derivative is a known metabolite and a crucial intermediate in the synthesis of various therapeutic agents, including the antiprotozoal drug ronidazole. The synthesis of ester derivatives of related nitroimidazole alcohols, such as secnidazole, has been explored to develop new antimicrobial agents. jocpr.com
Given the established importance of 2-nitroimidazoles as hypoxia-selective cytotoxins, it is plausible that this compound serves as a precursor for the development of novel anticancer agents. For instance, the investigational hypoxia-activated drug Evofosfamide (B1684547) was designed by coupling a 2-nitroimidazole (B3424786) moiety with a cytotoxic agent. nih.gov The synthesis of such complex molecules often relies on simpler, functionalized building blocks like this compound. Therefore, while direct studies on this specific compound are not abundant, its significance can be inferred from its potential as a foundational element in the synthesis of advanced nitroimidazole-based therapeutics.
Scope and Objectives of the Research Outline
The objective of this article is to provide a focused and scientifically grounded overview of this compound based on the current body of research. The scope is strictly limited to the chemical and biological context of the compound as outlined. This includes an exploration of the fundamental importance of the imidazole heterocycle and nitroimidazole chemistry, followed by an analysis of the specific role and research context of this compound. The article will present relevant research findings and data in a clear and organized manner, adhering to the specified structure to deliver a concise yet comprehensive scientific summary.
Detailed Research Findings
While specific experimental data for this compound is not extensively reported in peer-reviewed literature, data for closely related and more widely studied nitroimidazole alcohols provide valuable context. The following table summarizes the physicochemical properties of two such analogs.
| Property | (1-Methyl-5-nitroimidazol-2-yl)methanol | 2-(5-Nitro-1H-imidazol-1-yl)ethanol |
| CAS Number | 936-05-0 sigmaaldrich.com | 5006-68-8 nih.gov |
| Molecular Formula | C5H7N3O3 sigmaaldrich.com | C5H7N3O3 nih.gov |
| Molecular Weight | 157.13 g/mol sigmaaldrich.com | 157.13 g/mol nih.gov |
| Physical Form | Solid sigmaaldrich.com | Data not available |
| Storage Temperature | 2-8°C sigmaaldrich.com | Data not available |
Properties
CAS No. |
89176-71-6 |
|---|---|
Molecular Formula |
C4H5N3O3 |
Molecular Weight |
143.10 g/mol |
IUPAC Name |
(2-nitro-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C4H5N3O3/c8-2-3-1-5-4(6-3)7(9)10/h1,8H,2H2,(H,5,6) |
InChI Key |
GLJCQPWJBWFPME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)[N+](=O)[O-])CO |
Origin of Product |
United States |
Synthetic Methodologies for 2 Nitro 1h Imidazol 5 Yl Methanol and Key Analogs
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. For (2-nitro-1H-imidazol-5-yl)methanol, the primary disconnections involve the carbon-carbon bond of the hydroxymethyl group and the bonds forming the imidazole (B134444) ring.
A logical disconnection is at the C5-hydroxymethyl bond, suggesting a precursor such as a 2-nitro-1H-imidazole-5-carboxaldehyde or a corresponding carboxylic acid ester. This aldehyde or ester can then be reduced to the desired alcohol. This approach simplifies the synthesis to the construction of a functionalized 2-nitroimidazole (B3424786) core.
Further disconnection of the 2-nitroimidazole ring itself can be envisioned through several pathways. One common strategy involves the formation of the imidazole ring from acyclic precursors, followed by nitration. Alternatively, a pre-formed imidazole ring can be functionalized at the C2 and C5 positions.
Multi-Step Synthetic Routes
The construction of this compound and its analogs can be achieved through various multi-step sequences, broadly categorized into approaches starting from pre-existing imidazole precursors and those involving the formation of the imidazole ring as a key step.
A prevalent method for synthesizing 2-nitroimidazole derivatives begins with a commercially available imidazole. nih.gov The synthesis often involves the nitration of an imidazole derivative to introduce the nitro group. For instance, 1-methylimidazole (B24206) can be nitrated to yield 1-methyl-5-nitroimidazole, which can then be further functionalized. However, direct nitration of imidazole itself can lead to a mixture of isomers, necessitating careful control of reaction conditions and purification steps.
Another strategy involves the functionalization of a pre-formed 2-nitroimidazole. nih.gov For example, 2-nitroimidazole can undergo N-alkylation to introduce substituents at the N1 position. nih.gov Subsequent modification at the C5 position can then lead to the desired hydroxymethyl group. Direct bromination of 2-nitroimidazole with N-bromosuccinimide has been shown to produce 4,5-dibromo-2-nitroimidazole in high yield. rsc.org
Ring closure or cyclization reactions provide an alternative and often more convergent approach to the synthesis of the 2-nitroimidazole core. These methods typically involve the condensation of a 1,2-dicarbonyl compound or its equivalent with an amidine or a similar nitrogen-containing species. For instance, the reaction of an aminoacetaldehyde dimethyl acetal (B89532) with O-methylisourea sulfate (B86663) can be used to construct the 2-aminoimidazole ring, which can then be converted to a 2-nitroimidazole through diazotization and nitration. nih.gov
Synthesis of N1-Substituted Analogs: The Case of (1-methyl-2-nitro-1H-imidazol-5-yl)methanol
The N1-methylated analog, (1-methyl-2-nitro-1H-imidazol-5-yl)methanol, is a particularly important intermediate in the synthesis of various therapeutic agents. google.com Its synthesis has been the subject of considerable research aimed at improving efficiency and enabling large-scale production.
Efficient, multi-gram scale synthesis of (1-methyl-2-nitro-1H-imidazol-5-yl)methanol has been achieved through the reduction of a corresponding ester. google.com One reported method involves dissolving 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid methyl ester in tetrahydrofuran (B95107) and methanol (B129727), followed by the dropwise addition of a lithium borohydride (B1222165) solution in tetrahydrofuran at 0°C. This process yielded the target compound in 73% yield as a yellow solid. google.com Another approach utilizes the reduction of 5-carbethoxy-1-methyl-2-nitroimidazole with lithium borohydride in tetrahydrofuran, although the reported yield was lower at 33%. prepchem.com A different reduction strategy employing sodium borohydride on 1-methyl-2-nitro-5-imidazolecarboxaldehyde in ethanol (B145695) at low temperatures has also been described. prepchem.com
| Starting Material | Reducing Agent | Solvent | Yield | Reference |
|---|---|---|---|---|
| 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid methyl ester | Lithium borohydride | Tetrahydrofuran/Methanol | 73% | google.com |
| 5-carbethoxy-1-methyl-2-nitroimidazole | Lithium borohydride | Tetrahydrofuran | 33% | prepchem.com |
| 1-methyl-2-nitro-5-imidazolecarboxaldehyde | Sodium borohydride | Ethanol | Not specified | prepchem.com |
Advanced Synthetic Transformations and Functionalization
Advanced synthetic methods are pivotal in the generation of diverse libraries of this compound analogs for structure-activity relationship studies. These transformations allow for the selective introduction of various substituents onto the nitroimidazole core, enabling the fine-tuning of its chemical properties.
Vicarious Nucleophilic Substitution of Hydrogen (VNS) Applications
The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful tool for the C-H functionalization of electron-deficient aromatic and heteroaromatic systems, such as nitroimidazoles. organic-chemistry.orgwikipedia.org This reaction allows for the direct replacement of a hydrogen atom with a nucleophile, bypassing the need for pre-functionalized starting materials. organic-chemistry.org
In the context of 5-nitroimidazole synthesis, the VNS reaction has been effectively employed to introduce substituents at the C4 position of the imidazole ring. Research has demonstrated the successful application of VNS on a commercially available regioisomer, (1-methyl-5-nitro-1H-imidazol-2-yl)methanol. researchgate.netresearchgate.net In a key transformation, a phenylsulfonylmethyl group was introduced at the C4 position of this starting material. researchgate.netresearchgate.net This initial VNS step is often followed by further modifications, such as chlorination of the methanol at the C2 position, to yield a versatile intermediate, 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole. researchgate.netresearchgate.net This intermediate serves as a valuable scaffold for the synthesis of a variety of 2,4-disubstituted 5-nitroimidazole derivatives. researchgate.net
The general mechanism of the VNS reaction involves the addition of a carbanion, which bears a leaving group, to the electron-deficient nitroaromatic ring. organic-chemistry.org Subsequent base-induced β-elimination of the leaving group from the formed σ-adduct, followed by protonation, regenerates the aromatic system with the newly installed substituent. organic-chemistry.org
A series of novel 2,4-disubstituted 5-nitroimidazole derivatives have been synthesized utilizing this VNS strategy to modify the C4 position. researchgate.net This approach highlights the utility of VNS in creating structural diversity within the 5-nitroimidazole class, providing a pathway to new analogs of this compound.
Exploitation of TDAE Methodology for Derivatization
Tetrakis(dimethylamino)ethylene (TDAE) has emerged as a potent and mild reducing agent in organic synthesis, particularly for the generation of carbanions from halogenated precursors. mdpi.comsemanticscholar.org This methodology has been successfully exploited for the derivatization of 5-nitroimidazole analogs, offering a versatile route to highly functionalized compounds. mdpi.comuco.esnih.gov
The TDAE methodology has been extensively studied in the functionalization of a key analog, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole. mdpi.comsemanticscholar.org In this process, TDAE facilitates the formation of a nitrobenzyl carbanion from the chloromethyl group via a two-step single-electron transfer mechanism. mdpi.comsemanticscholar.org This in-situ generated carbanion readily reacts with a variety of electrophiles, such as aromatic aldehydes, α-ketoesters, and ketones, to yield a diverse array of alcohol derivatives. mdpi.com
The reaction is typically carried out in anhydrous DMF, where the chloromethyl derivative is treated with an excess of the carbonyl compound in the presence of TDAE. mdpi.comsemanticscholar.org The reaction conditions are generally mild, with initial stirring at low temperatures (-20 °C) followed by warming to room temperature. mdpi.comsemanticscholar.org
The yields of the resulting alcohol derivatives are influenced by the electronic nature of the substituents on the aromatic aldehyde. Electron-withdrawing groups on the aldehyde tend to provide higher yields, while electron-donating groups result in lower yields. mdpi.com The following table summarizes the yields obtained from the reaction of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole with various carbonyl compounds using the TDAE methodology. mdpi.com
This TDAE-mediated approach provides a powerful and flexible strategy for the synthesis of highly functionalized 5-nitroimidazoles, demonstrating its potential for creating diverse libraries of this compound analogs for further investigation. mdpi.com
Chemical Reactivity and Derivatization Strategies of 2 Nitro 1h Imidazol 5 Yl Methanol
Reactions Involving the Hydroxyl Group
The primary alcohol functionality of (2-nitro-1H-imidazol-5-yl)methanol is a key site for chemical modifications, allowing for the introduction of diverse functionalities through esterification, etherification, and the formation of carbamate (B1207046) linkages.
Esterification and Etherification Reactions
The hydroxyl group of this compound and its derivatives can readily undergo esterification. For instance, ester derivatives of the related compound 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol have been synthesized by reacting the alcohol with anhydrides in the presence of pyridine (B92270) or with aromatic sulfonyl chlorides like p-toluenesulfonyl chloride and benzene (B151609) sulfonyl chloride in the presence of pyridine. jocpr.com One specific example is the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate. nih.gov
Etherification reactions are also a common strategy. A method for synthesizing 1-(2-(tert-Butyldimethylsilyloxy)ethyl)-2-nitro-1H-imidazole involves reacting 2-nitroimidazole (B3424786) with (2-bromoethoxy)(tert-butyl)dimethylsilane in the presence of potassium carbonate in DMF at 100°C. nih.gov This protecting group strategy highlights the utility of ether formation in multi-step syntheses. Another example is the synthesis of 2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol. nih.gov
Table 1: Examples of Esterification and Etherification Reactions
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol | Anhydrides, Pyridine | Ester derivatives | Esterification |
| 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol | p-Toluene sulfonyl chloride, Pyridine | Ester derivatives | Esterification |
| 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol | Benzene sulphonyl chloride, Pyridine | Ester derivatives | Esterification |
| 2-Nitroimidazole | (2-bromoethoxy)(tert-butyl)dimethylsilane, K2CO3, DMF | 1-(2-(tert-Butyldimethylsilyloxy)ethyl)-2-nitro-1H-imidazole | Etherification |
Formation of Carbamate Linkages
The hydroxyl group of nitroimidazole-containing alcohols can be converted to a carbamate linkage. This is exemplified by the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate, which was prepared by reacting 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol with methyl isocyanate, catalyzed by triethylamine (B128534) in toluene. nih.gov Carbamates are recognized for their chemical stability and their role as peptide bond surrogates in medicinal chemistry, offering a means to enhance metabolic stability and cell permeability. acs.org The formation of carbamates can be achieved through various methods, including the reaction of an alcohol with an isocyanate or by using carbamoyl (B1232498) donors like methyl carbamate in the presence of a tin catalyst. acs.orgorganic-chemistry.org
Table 2: Example of Carbamate Formation
| Starting Alcohol | Reagent | Catalyst | Product |
|---|---|---|---|
| 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol | Methyl isocyanate | Triethylamine | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate |
Transformations of the Nitro Group and Imidazole (B134444) Ring System
The 2-nitroimidazole core of the molecule is crucial to its reactivity. The nitro group can undergo enzymatic reduction in biological systems, proceeding through one- or two-electron mechanisms to form nitroso and hydroxylamine (B1172632) intermediates, and ultimately the corresponding amine. nih.gov This reduction is a key aspect of the biological activity of many nitroimidazoles. nih.govwikipedia.org
The imidazole ring itself can also be subject to transformations. For example, 2,4-dinitroimidazole (B52884) reacts with 2-chloroethanol (B45725) to yield 2-chloro-4-nitroimidazole, demonstrating displacement of a nitro group. ias.ac.in Furthermore, studies on the electron ionization of 2-nitroimidazole show that it leads to fragmentation, with a dominant pathway being the release of a neutral NO radical. nih.gov The reductive fragmentation of 2-nitroimidazoles can lead to significant ring cleavage, producing compounds like glyoxal (B1671930) and various amines. cncb.ac.cn
Rational Design of Derivatives for Specific Academic Investigations
The derivatization of this compound and related structures is often guided by the need to probe specific biological processes or to modulate the molecule's inherent reactivity.
Structural Modifications for Modulating Reactivity
Structural modifications to the this compound scaffold can significantly impact its reactivity. The position of the nitro group on the imidazole ring is a key determinant of its biological and chemical properties. nih.gov For example, 2-nitroimidazoles are known to be effective radiosensitizers due to the electron-affinic nature of the nitro group, which can be reduced under hypoxic conditions to generate reactive species. mdpi.com
Modifications at other positions of the imidazole ring also play a role. For instance, the introduction of a methyl group at the C2 position can influence the genotoxicity of nitroimidazoles. nih.gov Furthermore, functionalization at the N1 position, often starting from the hydroxyl group of a side chain, can be used to introduce a wide variety of substituents that modulate the molecule's physicochemical properties and biological activity. jocpr.comnih.gov Vicarious nucleophilic substitution (VNS) is a reaction that has been used to introduce substituents at the C4 position of the 5-nitroimidazole ring, further expanding the range of possible derivatives. researchgate.net
Structural Elucidation and Advanced Analytical Characterization
Spectroscopic Analysis of (2-nitro-1H-imidazol-5-yl)methanol and its Derivatives
Spectroscopic methods are indispensable for the structural confirmation of this compound and its derivatives. While detailed experimental spectroscopic data for the parent compound, this compound, is not extensively documented in publicly available literature, the analysis of its derivatives provides significant insight into the characteristic spectral features of this class of compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom in a molecule can be determined.
Similarly, extensive NMR data is available for derivatives of 2-methyl-5-nitroimidazole. These studies provide a framework for predicting the expected spectral patterns for this compound, where one would anticipate signals corresponding to the hydroxymethyl group (-CH₂OH) and the imidazole (B134444) ring proton.
Table 1: Representative ¹H NMR Spectroscopic Data for Selected this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
|---|---|---|
| 4-Fluoro-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide | CDCl₃ | 2.27 (s, 3H, CH₃), 3.54 (m, 2H, CH₂-NH), 4.37 (t, J = 6.1 Hz, 2H, Imidazole-CH₂), 6.89 (t, J = 8.6 Hz, 2H, ArH), 7.65 (d, J = 8.6 Hz, 2H, ArH), 7.78 (s, 1H, Imidazole-H), 8.23 (t, 1H, NH) |
| 4-Methoxy-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide | CDCl₃ | 2.52 (s, 3H, CH₃), 3.77 (m, 2H, CH₂-NH), 3.87 (s, 3H, OCH₃), 4.62 (t, J = 6.2 Hz, 2H, Imidazole-CH₂), 6.62 (t, J = 8.8 Hz, 1H, NH), 6.95 (d, J = 8.8 Hz, 2H, ArH), 7.73 (d, J = 6.9 Hz, 2H, ArH), 7.97 (s, 1H, Imidazole-H) |
| 2-Nitro-1-vinyl-1H-imidazole | CDCl₃ | 7.63 (dd, J = 15.4, 8.5 Hz, 1H), 7.36 (s, 1H), 7.20 (s, 1H), 5.50 (dd, J = 15.4, 0.9 Hz, 1H), 5.31 (dd, J = 8.5, 0.9 Hz, 1H) |
Table 2: Representative ¹³C NMR Spectroscopic Data for Selected Nitroimidazole Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
|---|---|---|
| 2-Nitro-1-vinyl-1H-imidazole | CDCl₃ | 130.45, 129.23, 122.41, 109.71 |
| 1-(2-Méthyl-4-nitro-1H-imidazol-1-yl)propan-2-one | DMSO-d₆ | 201.06 (C=O), 145.81 (C4), 145.19 (C2), 123.01 (C5), 55.61 (CH₂), 27.06 (CH₃), 12.37 (CH₃) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For nitroimidazole derivatives, characteristic absorption bands are expected for the nitro (NO₂) group, the C=N and C=C bonds of the imidazole ring, and the N-H and O-H stretching vibrations.
While the specific IR spectrum for this compound is not detailed in the available literature, studies on its derivatives provide valuable reference points. For example, the IR spectrum of 2-nitro-1-vinyl-1H-imidazole shows prominent bands at 3155, 3128, 1635, 1527, 1348, 1265, 962, 835, and 800 cm⁻¹. The bands at 1527 and 1348 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the NO₂ group, respectively.
Table 3: Characteristic IR Absorption Bands for Selected this compound Derivatives (in KBr, cm⁻¹)
| Compound | N-H / O-H Stretch | C=O Stretch | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch |
|---|---|---|---|---|
| 4-Fluoro-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide | 3386 | 1648 | 1556 | 1375 |
| 4-Methoxy-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide | 3368 | 1642 | 1523 | 1370 |
| 4-Chloro-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide | 3348 | 1639 | 1543 | 1356 |
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.
Specific mass spectrometry data for this compound is not readily found in the surveyed literature. However, for its derivatives, mass spectral data is commonly reported. For instance, the ESI-MS spectrum of 4-fluoro-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide shows a sodium adduct ion [M+Na]⁺ at m/z 315. nih.gov The metabolite 1-(2-hydroxyethyl)-2-(hydroxymethyl)-5-nitroimidazole has been analyzed by MS-MS, showing a precursor ion [M+H]⁺ at m/z 188.0666. nih.gov Low-resolution mass spectrometry of 2-nitro-1-vinyl-1H-imidazole identified the protonated molecule [M+H]⁺ at m/z 140.0.
Table 4: Mass Spectrometry Data for Selected this compound Derivatives
| Compound | Ionization Method | Observed Ion (m/z) |
|---|---|---|
| 4-Methoxy-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide | ESI | [M+Na]⁺ 327 |
| 1-(2-hydroxyethyl)-2-(hydroxymethyl)-5-nitroimidazole | ESI | [M+H]⁺ 188.0666 |
| 2-Nitro-1-vinyl-1H-imidazole | ESI | [M+H]⁺ 140.0 |
| 2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethylideneamino)isoindoline-1,3-dione | ESI | [M+H]⁺ 170 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
A search of the scientific literature did not yield any published X-ray crystal structures for the parent compound this compound. However, crystallographic studies have been performed on other nitroimidazole derivatives, confirming their planar imidazole ring and the geometry of the substituent groups. These studies are crucial for understanding the solid-state packing and intermolecular forces that govern the physical properties of these materials.
Chromatographic and Other Quantitative Analytical Methods in Research
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives in various matrices. High-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS) are the most commonly employed methods.
HPLC methods for the analysis of nitroimidazoles often utilize C18 or other reversed-phase columns. researchgate.netresearchgate.net A typical mobile phase might consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient elution mode. researchgate.netnih.gov For example, a method for the simultaneous determination of five nitroimidazole drugs used a ZORBAX SB-C₁₈ column with a mobile phase of methanol and 0.1% v/v triethylamine (B128534) (26:74 v/v, pH 3.0). nih.gov
Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful tool, particularly for the analysis of volatile or derivatized nitroimidazoles. researchgate.net Derivatization, for example with silylating agents, is often necessary to increase the volatility and thermal stability of these compounds for GC analysis.
LC coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the detection of nitroimidazoles and their metabolites at trace levels. researchgate.netresearchgate.net These methods often involve sample preparation steps such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to extract and clean up the analytes from complex matrices like honey or animal tissues. researchgate.net Multiple reaction monitoring (MRM) mode in LC-MS/MS provides excellent specificity for quantitative analysis. researchgate.netusda.gov
Table 5: Examples of Chromatographic Methods for the Analysis of Nitroimidazole Derivatives
| Technique | Column | Mobile Phase/Conditions | Detection | Application |
|---|---|---|---|---|
| HPLC | Thermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm) | Methanol: 0.025 M KH₂PO₄ (70:30, v/v), pH 3.2 | UV at 300 nm | Simultaneous determination of four imidazole anti-infective drugs. |
| UHPLC-MS/MS | UHPLC C18 | Gradient elution with 2% formic acid and acetonitrile | ESI positive mode, MRM | Confirmatory analysis of nitroimidazoles and metabolites in honey. researchgate.net |
| LC-MS/MS | Pentafluorophenylpropyl-bonded silica (B1680970) (150x2.0 mm, 3 µm) | Gradient with 0.01% acetic acid and acetonitrile | ESI, MRM | Determination of nitroimidazole residues in honey. |
| GC-MS | DB-1 (30 m x 0.25 mm ID, 0.25 µm) | Temperature program: 60°C to 290°C | EI/MS | Determination of nitroimidazoles in tissue after silylation. |
Computational Chemistry and Theoretical Investigations of 2 Nitro 1h Imidazol 5 Yl Methanol
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a target protein. This approach is crucial in drug design for identifying potential mechanisms of action and for optimizing lead compounds. For nitroimidazole derivatives, docking studies have been instrumental in elucidating their interactions with various biological targets, such as enzymes in bacteria and protozoa.
Although specific docking studies on (2-nitro-1H-imidazol-5-yl)methanol are not readily found, research on similar compounds, such as 2-methyl-5-nitro-1H-imidazole derivatives, demonstrates the utility of this approach. sbmu.ac.ir For instance, docking simulations of these derivatives with the β-ketoacyl-acyl carrier protein synthase III (FabH) enzyme, a key component in bacterial fatty acid synthesis, have been performed to predict their antibacterial potential. sbmu.ac.ir These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the nitroimidazole core and the amino acid residues in the active site of the enzyme. sbmu.ac.ir
Similarly, docking studies on 4-nitroimidazole (B12731) derivatives have been conducted to evaluate their anticancer activity. researchgate.net These investigations have identified potential binding modes within target proteins, with calculated binding energies indicating the stability of the ligand-protein complex. For example, studies on certain 4-nitroimidazole derivatives showed binding energies ranging from -7.17 to -7.68 kcal/mol, suggesting a strong and stable interaction with the target protein's active site. researchgate.net Such findings help to rationalize the observed biological activity and guide the synthesis of more potent analogues. researchgate.net
Table 1: Illustrative Binding Energies of Nitroimidazole Derivatives from Docking Studies (Note: This data is for related nitroimidazole compounds, not this compound)
| Compound Class | Target Protein | Illustrative Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| 4-Nitroimidazole derivative (5d) | Cancer-related protein | -7.68 | researchgate.net |
| 4-Nitroimidazole derivative (5f) | Cancer-related protein | -7.17 | researchgate.net |
| 4-Nitroimidazole derivative (5m) | Cancer-related protein | -7.17 | researchgate.net |
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine various electronic properties, such as the distribution of electron density, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and molecular electrostatic potential (MEP) maps. These properties are fundamental to understanding a molecule's stability, reactivity, and interaction with other molecules.
For nitroimidazole compounds, DFT studies have been applied to understand their structure-activity relationships. For example, DFT calculations have been performed on 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone, a derivative of the 5-nitroimidazole, secnidazole. researchgate.net These calculations, often using the B3LYP functional with a specific basis set, help to optimize the molecular geometry and analyze its electronic characteristics. researchgate.net
The HOMO-LUMO energy gap is a particularly important parameter derived from DFT calculations, as it relates to the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more polarizable and more reactive. MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting intermolecular interactions. researchgate.net While specific HOMO-LUMO gap values for this compound are not available, studies on other nitroaromatic compounds provide insight into the expected electronic landscape. For example, DFT has been used to calculate the orbital energies of nitrotriazole and nitrofurazan compounds, revealing how the arrangement of nitro groups and heterocyclic rings influences their electronic properties. acs.org
Table 2: Examples of Electronic Properties Calculated by DFT for Related Heterocyclic Compounds (Note: This data is for related compounds and illustrates the outputs of DFT calculations)
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| 2-[1-acetyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic acid | B3PW91/6-311+G(d,p) | -7.14 | -1.80 | 5.34 | researchgate.net |
| 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole (DNBT) | First-principles | Not specified | Not specified | Not specified | acs.org |
| 4,4′-dinitroazolefurazan (DNAF) | First-principles | Not specified | Not specified | Not specified | acs.org |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Identifying the most stable conformers is essential, as the biological activity of a molecule is often dependent on its three-dimensional shape. Molecular dynamics (MD) simulations complement this by modeling the physical movements of atoms and molecules over time, providing a dynamic view of conformational changes and interactions with the environment, such as in a solvent or bound to a protein.
Detailed conformational analyses have been performed on various 2-nitroimidazole-based radiopharmaceuticals like fluoromisonidazole (B1672914) (FMISO) and fluoroazomycin arabinoside (FAZA). nih.gov These studies, using DFT methods, have shown that the conformational landscape of these molecules can change significantly when moving from the gas phase to an aqueous solution. nih.gov For example, the most stable conformer in a vacuum may not be the most stable one in water, which has significant implications for its behavior in a biological system. nih.gov The relative free energies and Boltzmann populations of different conformers are calculated to determine their prevalence at equilibrium. nih.gov
MD simulations can further explore the stability of these conformers and their interactions with target macromolecules. While specific MD simulation data for this compound is not available, the methodologies applied to its analogues are directly transferable. Such simulations would reveal the flexibility of the methanol (B129727) side chain and the imidazole (B134444) ring, and how these motions influence its ability to fit into a biological receptor.
Table 3: Example of Conformational Stability Change from Gas Phase to Aqueous Solution for a 2-Nitroimidazole (B3424786) Derivative (FMISO) (Note: This data is for a related compound, Fluoromisonidazole (FMISO), and illustrates the concept of conformational analysis.)
| Conformer Ranking in Gas Phase | Corresponding Conformer Ranking in Water | Reference |
|---|---|---|
| 1g (most stable) | 1w (most stable) | nih.gov |
| 2g | 3w | nih.gov |
| 3g | 5w | nih.gov |
| 4g | 2w | nih.gov |
| 5g | 4w | nih.gov |
Prediction of Reactivity and Interaction Mechanisms
Theoretical investigations are pivotal in predicting the reactivity of a molecule and the mechanisms of its interactions. For nitroimidazoles, a key aspect of their biological activity is the bioreductive activation of the nitro group. This process, where the nitro group is reduced under hypoxic (low oxygen) conditions, is thought to be essential for their cytotoxic effects against anaerobic bacteria and hypoxic tumor cells.
Computational methods like DFT can model this reduction process. By calculating the electron affinity of the nitro group and the stability of the resulting radical anion, researchers can predict the ease of this bioactivation. The mechanism of action of 5-nitroimidazoles is believed to involve the reduction of the nitro group to form reactive nitroso and hydroxylamine (B1172632) intermediates, which can then damage cellular macromolecules like DNA.
Furthermore, computational studies can predict potential sites of metabolism. By examining the molecular electrostatic potential and the energies of frontier molecular orbitals, regions of the molecule susceptible to either nucleophilic or electrophilic attack can be identified. This information is valuable for predicting metabolic pathways and for designing molecules with improved stability or desired metabolic profiles. For instance, the synthesis of 2-nitroimidazole derivatives with labile ester or amide groups has been guided by the prediction that these groups could be hydrolyzed in vivo, potentially leading to favorable pharmacokinetic properties. nih.gov Vicarious nucleophilic substitution (VNS) reactions on the nitroimidazole scaffold have also been studied and rationalized through computational approaches, allowing for the targeted synthesis of new derivatives. researchgate.net
Mechanistic Research in Chemical Biology and Medicinal Chemistry Applications
Principles of Bioreductive Activation: One-Electron Reduction Mechanism of the Nitro Group
The therapeutic potential of (2-nitro-1H-imidazol-5-yl)methanol and related nitroaromatic compounds is intrinsically linked to the bioreductive activation of the nitro group. researchgate.netnih.gov Under normal oxygen conditions (normoxia), the one-electron reduction of the nitro group to a nitro radical anion is a reversible process. researchgate.net Oxygen can readily re-oxidize the radical anion back to the parent nitro compound, preventing the accumulation of further reduced, more toxic species. nih.govnih.gov
However, in the hypoxic environment characteristic of solid tumors, the decreased oxygen concentration allows for the further reduction of the nitro radical anion. researchgate.netnih.gov This process involves a series of electron transfers, ultimately leading to the formation of highly reactive intermediates such as nitroso, hydroxylamine (B1172632), and amine species. nih.gov These reduced products are responsible for the cytotoxic effects of these compounds. nih.gov The one-electron reduction potential of the nitroaromatic compound is a critical determinant of its activation, with a suitable potential enabling efficient reduction by cellular reductases. nih.gov For instance, 2-nitroimidazoles possess a relatively high one-electron reduction potential, making them amenable to activation by various reductase enzymes. nih.gov
The key steps in the bioreductive activation of a nitro group are:
One-Electron Reduction: The nitro group (NO₂) accepts a single electron from a reductase enzyme, forming a nitro radical anion (NO₂⁻•).
Oxygen-Dependent Re-oxidation (Normoxia): In the presence of sufficient oxygen, the nitro radical anion is rapidly re-oxidized back to the original nitro group, creating a futile cycle and preventing the accumulation of toxic metabolites. nih.gov
Further Reduction (Hypoxia): Under low oxygen conditions, the nitro radical anion can undergo further reduction to a nitroso (NO) species (a two-electron reduction product), then to a hydroxylamine (NHOH) species (a four-electron reduction product), and finally to an amine (NH₂) species (a six-electron reduction product). nih.gov
Cellular Damage: The highly reactive hydroxylamine and other intermediates can covalently bind to cellular macromolecules, including DNA and proteins, leading to cell death. nih.govnih.gov
This compound as a Bioreductive Trigger in Prodrug Design
The hypoxia-selective activation of the 2-nitroimidazole (B3424786) core makes this compound an excellent "trigger" for Hypoxia-Activated Prodrugs (HAPs). nih.gov HAPs are inactive precursor molecules that are converted into potent cytotoxic agents specifically within the hypoxic regions of tumors, thereby minimizing damage to healthy, well-oxygenated tissues. nih.govresearchgate.net
Design Principles for Hypoxia-Activated Prodrugs (HAPs)
The design of HAPs based on the this compound scaffold involves attaching a cytotoxic "effector" molecule to the trigger via a linker. The fundamental principle is that the electronic properties of the nitro group are dramatically altered upon reduction. The strong electron-withdrawing nitro group is converted into electron-donating hydroxylamine or amine groups. nih.gov This electronic shift can be harnessed to induce the fragmentation of the linker and release the active cytotoxic drug. nih.gov
Key design considerations for these HAPs include:
The Trigger: The 2-nitroimidazole moiety is chosen for its favorable one-electron reduction potential and good hydrophilicity. nih.gov
The Effector: A potent cytotoxic agent is selected to be the "warhead" that kills cancer cells upon release.
The Linker: The linker connecting the trigger and effector is designed to be stable under normal physiological conditions but to cleave efficiently upon reduction of the nitro group.
A prominent example of a HAP utilizing a 2-nitroimidazole trigger is evofosfamide (B1684547) (TH-302). researchgate.netnih.gov In this prodrug, the 2-nitroimidazole trigger is linked to a bromo-isophosphoramide mustard, a DNA alkylating agent. researchgate.netnih.gov Under hypoxic conditions, reduction of the nitro group initiates a cascade that leads to the release of the active mustard, which then crosslinks DNA and induces cell death. researchgate.net
| Prodrug Component | Function | Key Characteristics |
| Trigger | Initiates drug release in response to hypoxia. | 2-nitroimidazole moiety, favorable reduction potential. nih.gov |
| Effector | The cytotoxic agent that kills cancer cells. | High potency, specific mechanism of action (e.g., DNA alkylation). |
| Linker | Connects the trigger and effector. | Stable in normoxia, cleavable upon trigger activation. |
Enzymatic Reduction by Nitroreductases and Other Cellular Reductases
The bioreductive activation of this compound-based prodrugs is catalyzed by a variety of cellular enzymes known as nitroreductases. nih.govresearchgate.net These enzymes are often overexpressed in the hypoxic tumor microenvironment. nih.gov One-electron reductases, such as NADPH:cytochrome P450 reductase (POR), are key players in this process. aacrjournals.orgnih.gov
Under hypoxic conditions, these enzymes transfer electrons to the nitro group of the prodrug, initiating the reduction cascade. mdpi.com The efficiency of activation is dependent on both the specific reductase enzymes present in the tumor and the reduction potential of the prodrug itself. nih.govnih.gov The correlation between the expression of reductases like POR and the metabolic reduction of 2-nitroimidazole-based agents has been demonstrated in cancer cell lines and tumor xenografts. aacrjournals.org This highlights the importance of the enzymatic machinery within the tumor for the successful application of these HAPs.
Molecular Interactions and Cellular Mechanisms
Once activated, the reactive metabolites of this compound and its prodrug derivatives can interact with various cellular components, leading to cytotoxicity.
Engagement with Intracellular Macromolecules in Hypoxic Environments
The hallmark of the mechanism of action for activated 2-nitroimidazoles is their ability to form covalent adducts with intracellular macromolecules. nih.gov The reactive hydroxylamine intermediate is a key species that binds to nucleophilic sites on proteins and DNA. nih.gov This binding is hypoxia-selective because the formation of the reactive species is dependent on the low-oxygen environment. nih.gov The covalent modification of essential biomolecules disrupts their function and contributes to cell death. Studies have shown that the binding of 2-nitroimidazole derivatives to cellular proteins is a reliable marker of tumor hypoxia. nih.govnih.gov
Studies on Enzyme Inhibition (e.g., Checkpoint Kinase 1)
Beyond direct DNA damage, prodrugs incorporating the this compound trigger can be designed to release inhibitors of specific enzymes involved in cellular signaling and DNA repair. For instance, there has been research into developing HAPs that release inhibitors of Checkpoint Kinase 1 (CHK1). CHK1 is a crucial component of the DNA damage response pathway. By inhibiting CHK1, the cancer cells' ability to repair the DNA damage caused by the released cytotoxic agent is compromised, potentially enhancing the therapeutic effect. The design of such prodrugs involves linking a CHK1 inhibitor to the 2-nitroimidazole trigger, allowing for its targeted release in hypoxic tumor cells.
Structure-Activity Relationship (SAR) Studies in Mechanistic Context
The biological function of nitroimidazole compounds, including this compound, is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are pivotal in elucidating the mechanistic basis of their therapeutic action and guiding the development of new, more effective derivatives. These investigations primarily examine how chemical modifications influence the compound's electrochemical properties and its interactions with biological targets.
Impact of Substituents on Reduction Potential and Selectivity
The therapeutic efficacy of 2-nitroimidazoles is contingent upon the reduction of their nitro group, which leads to the formation of radical anions and other reactive nitrogen species responsible for their cytotoxic effects. The ease of this reduction, quantified by the one-electron reduction potential (E¹), is a critical determinant of both the potency and selectivity of these compounds.
Substituents on the imidazole (B134444) ring play a crucial role in modulating this reduction potential. Electron-withdrawing groups tend to increase the reduction potential, making the compound easier to reduce. rsc.org This can enhance its activity, particularly in hypoxic environments characteristic of solid tumors and certain parasitic infections. Conversely, electron-donating groups generally decrease the reduction potential, which can diminish the compound's effectiveness. Computational studies using DFT-M06-2X have shown that electron-withdrawing substituents increase ionization potential, electrophilicity, and hardness, while decreasing the basicity of the N3 atom and the dipole moment. rsc.org
The position of the nitro group itself has a significant impact. 2-nitroimidazoles generally possess more positive reduction potentials than their 5-nitro counterparts, while 4-nitroimidazoles are weaker oxidants. rsc.org However, the introduction of potent electron-withdrawing groups on the side chain can increase the reduction potential of 5-nitroimidazoles to levels greater than that of some 2-nitroimidazoles. rsc.org This highlights the nuanced interplay between substituent effects and the inherent properties of the nitroimidazole core.
The selectivity of these compounds for hypoxic cells over normal, aerobic cells is also intricately tied to their reduction potential. In the presence of oxygen, the initially formed nitroradical anion can be re-oxidized back to the parent compound, which can then diffuse out of the cell. nih.gov Under hypoxic conditions, further reduction occurs, generating reactive species that bind to cellular macromolecules and become trapped within the cell. nih.gov This differential processing forms the basis of their selective toxicity.
Table 1: One-Electron Reduction Potentials of Selected Nitroimidazoles
| Compound | E¹₇ (mV) |
| 5-formyl-1-methyl-2-nitroimidazole | -243 |
| 1-(2-hydroxyethyl)-2-nitroimidazole | -398 |
| 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole | -486 |
| 4-nitroimidazole (B12731) | ≤–527 |
| Data sourced from pulse radiolysis studies and are relative to specific reference standards. rsc.org |
Correlation between Molecular Structure and Biological Target Interaction
The interaction of activated nitroimidazoles with biological macromolecules is the ultimate determinant of their therapeutic effect. The molecular structure of the parent compound governs not only its reduction potential but also its ability to reach and bind to specific biological targets, most notably DNA and proteins.
The lipophilicity of a nitroimidazole derivative, which is influenced by its substituents, is a key factor in its ability to cross cell membranes and accumulate within target cells or microorganisms. mdpi.com For instance, the lipophilicity of nitroimidazoles generally decreases in the order of 5-nitro, 2-nitro, and 4-nitro derivatives for similarly substituted compounds. mdpi.com The introduction of a methyl group at the C-4 or C-5 position increases lipophilicity, whereas a methyl group at the N-1 position increases hydrophilicity. mdpi.com
Once inside the cell and reductively activated, the resulting reactive intermediates can covalently bind to cellular macromolecules. nih.govnih.gov While early research suggested that DNA was a primary target for covalent binding, more recent studies with compounds like iodoazomycin arabinofuranoside (IAZA) and fluoroazomycin arabinofuranoside (FAZA) have shown covalent binding only to cellular proteins under hypoxia, not to DNA. nih.govnih.gov However, this does not preclude non-covalent interactions with DNA, such as through hydrogen bonding and electrostatic interactions. nih.gov
The specific nature of the interaction with biological targets can be influenced by the compound's structure. For example, a study on indolin-2-one nitroimidazole hybrids identified the bacterial topoisomerase IV as a direct protein target. acs.org This interaction was independent of the well-known bioactivation of the nitro group, suggesting a dual mode of action for this particular class of derivatives. acs.org
Antimicrobial and Antiparasitic Mechanistic Research
The therapeutic utility of this compound and related compounds against a spectrum of microbial and parasitic pathogens is rooted in their unique mechanism of action. This process is initiated by the reductive activation of the nitro group within the low-oxygen environments characteristic of these organisms.
DNA Interaction Studies and Cellular Damage Pathways
A cornerstone of the antimicrobial and antiparasitic activity of 2-nitroimidazoles is their capacity to inflict substantial damage on the DNA of target organisms. medscape.com Following reductive activation, these compounds are converted into highly reactive intermediates, including the nitro radical anion and subsequent reduction products. nih.govnih.gov These reactive species can directly interact with DNA, precipitating a cascade of cytotoxic events. nih.govnih.gov
The interaction of reduced nitroimidazoles with DNA can lead to various forms of damage, including the release of thymidine, which is indicative of strand breaks. nih.govcapes.gov.br The degree of DNA damage induced by these drugs has been shown to correlate with their reduction potentials. capes.gov.br This supports the hypothesis that the fundamental cytotoxic mechanism of reduced nitroimidazoles is consistent across hypoxic mammalian cells, bacteria, and protozoa. nih.gov
The cellular damage pathways are not limited to direct DNA interactions. The reactive intermediates can also deplete intracellular thiols, such as glutathione, which are vital for maintaining cellular redox homeostasis and protecting against oxidative stress. nih.gov While the primary mechanism is favored under hypoxic conditions, the futile cycling of the nitro radical anion in the presence of oxygen can generate reactive oxygen species (ROS), which may contribute to cytotoxicity in some contexts. nih.gov Furthermore, treatment with certain 2-nitroimidazoles can lead to compromised DNA replication, a slowed cell cycle, and the induction of replication stress. nih.gov
Mechanistic Insights into Anti-Protozoal Activity
This compound and its analogs have demonstrated significant efficacy against a range of protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. medscape.comproceedings.sciencenih.gov The mechanism of action in these organisms is analogous to that in bacteria, relying on the reductive activation of the nitro group. nih.gov
Protozoan parasites that inhabit low-oxygen environments or possess anaerobic-like metabolic pathways are particularly susceptible. These organisms often contain specific nitroreductases that are highly efficient at activating 2-nitroimidazole prodrugs. proceedings.sciencenih.govmdpi.com In T. cruzi, a type I nitroreductase (TcNTR) has been identified as a key enzyme in the activation of benznidazole (B1666585), a 2-nitroimidazole drug. proceedings.sciencenih.gov This enzyme is oxygen-insensitive and utilizes NADH as an electron donor. proceedings.sciencenih.gov
The activation of benznidazole by TcNTR leads to the formation of metabolites that can cause a range of detrimental effects, including DNA damage and thiol depletion. nih.gov Studies have shown that the reduction of benznidazole by type I nitroreductase activity results in the formation of glyoxal (B1671930), a reactive dialdehyde (B1249045) that can form adducts with guanosine. nih.gov This indicates that the expression of this enzyme is crucial for the trypanocidal properties of the prodrug. nih.gov
Interestingly, in a study comparing nitrotriazole and nitroimidazole derivatives, the nitrotriazoles were found to be significantly more potent against T. cruzi. nih.gov The most potent nitrotriazole derivative also showed a higher rate of conversion by nitroreductase compared to benznidazole, suggesting that the nitroreductase metabolism pathway is a primary mechanism of action. nih.gov
Table 2: Investigated Biological Activities of Nitroimidazole Derivatives
| Compound Class/Derivative | Organism/Cell Type | Observed Effect | Reference |
| IAZA and FAZA | Head and Neck Cancer Cells (hypoxic) | Altered cell morphology, compromised DNA replication, slowed cell cycle, induced replication stress, covalent binding to proteins. | nih.govnih.gov |
| Indolin-2-one Nitroimidazole Hybrids | Staphylococcus aureus | Inhibition of topoisomerase IV, upregulation of bacteriophage-associated proteins (indicative of DNA damage). | acs.orgnih.gov |
| Benznidazole | Trypanosoma cruzi | Activated by type I nitroreductase (TcNTR) leading to DNA damage and thiol depletion. | medscape.comproceedings.sciencenih.gov |
| Nitrotriazole Derivatives | Trypanosoma cruzi | More potent than nitroimidazole counterparts, higher conversion rate by nitroreductase. | nih.gov |
Emerging Research Avenues and Future Perspectives for 2 Nitro 1h Imidazol 5 Yl Methanol
Development of Novel Chemical Probes and Tools for Biological Systems
The unique characteristic of 2-nitroimidazoles to be selectively activated in low-oxygen (hypoxic) environments makes them ideal candidates for development as chemical probes to study biological systems. nih.govnih.gov Hypoxia is a common feature of solid tumors and is associated with resistance to therapy. nih.govmdpi.com
Researchers are leveraging the (2-nitro-1H-imidazol-5-yl)methanol scaffold to design and synthesize novel probes for imaging and detecting hypoxic tissues. For instance, the core structure can be conjugated with fluorescent dyes. nih.gov Under hypoxic conditions, the nitro group is reduced, leading to the trapping of the entire molecule, including the fluorescent tag, within the cell. nih.govnih.gov This allows for the visualization of hypoxic regions in tumors, providing valuable information for cancer diagnosis and treatment planning. nih.govnih.gov
One notable example is the development of hypoxia-sensitive fluorescent probes where a 2-nitroimidazole (B3424786) moiety is linked to an indocyanine dye. nih.gov These conjugates have shown improved fluorescent yield and the ability to penetrate throughout entire tumor tissues, not just the periphery. nih.gov Another approach involves the use of azido-functionalized 2-nitroimidazoles, such as azidoazomycin arabinofuranoside (N3-AZA), which can be used in "click chemistry" reactions to attach fluorescent tags for antibody-independent visualization of hypoxia. nih.gov These advanced probes offer a more precise and time-efficient method for histological analysis of tumor hypoxia compared to traditional antibody-based detection of drug-protein adducts. nih.gov
The development of such probes is crucial for understanding the cellular response to hypoxia and for identifying the protein targets of nitroimidazole-based drugs. nih.gov By using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), scientists can identify the proteins that are covalently modified by the reactive intermediates of 2-nitroimidazole reduction. nih.gov
Integration into Advanced Drug Delivery Systems Beyond Traditional Prodrugs
The application of this compound is expanding beyond its role as a simple prodrug to its integration into sophisticated drug delivery systems. nih.gov These advanced systems aim to enhance the targeted delivery of therapeutic agents to specific sites, such as hypoxic tumors, thereby increasing efficacy and reducing systemic toxicity. mdpi.com
One promising strategy involves the incorporation of the 2-nitroimidazole moiety into pH-sensitive liposomes and nanoparticles. mdpi.com These nanocarriers are designed to be stable at the physiological pH of the bloodstream but become destabilized in the acidic tumor microenvironment, leading to the release of their drug payload. mdpi.com By functionalizing these nanoparticles with this compound or its derivatives, a dual-targeting mechanism can be achieved: accumulation in the acidic tumor environment followed by hypoxia-triggered activation and drug release.
Furthermore, the bioreducible nature of the nitroimidazole group is being exploited in the design of "hypoxia-activated prodrugs" (HAPs). mdpi.com These are molecules that remain inert in well-oxygenated tissues but are enzymatically activated to their cytotoxic form in the low-oxygen conditions of tumors. mdpi.com this compound can serve as a key component of these HAPs, where the nitro group acts as the trigger for activation. mdpi.com For example, research has explored linking the 2-nitroimidazole core to other cytotoxic agents, creating a single molecule that combines targeting and therapeutic functions.
Exploration of Non-Medicinal Academic Applications (e.g., Corrosion Inhibition)
Beyond its biological applications, the chemical properties of nitroimidazoles are being explored for non-medicinal purposes, with corrosion inhibition being a notable area of academic interest. The development of environmentally friendly corrosion inhibitors is gaining traction as a replacement for harmful conventional inhibitors. icm.edu.pl
Recent studies have investigated the anti-corrosion efficacy of a related compound, 2-(2-Methyl-5-nitro-1H-imidazol-1-yl) ethanol (B145695), on carbon steel in corrosive environments. icm.edu.pl The results indicated a significant increase in inhibition efficiency with increasing concentrations of the nitroimidazole derivative. icm.edu.pl Computational chemistry studies supported these empirical findings, suggesting that the inhibitor molecules form a protective layer on the metal surface. icm.edu.pl The presence of heteroatoms (nitrogen and oxygen) and the planar structure of the imidazole (B134444) ring are thought to contribute to its effectiveness as a corrosion inhibitor. While this research focused on a derivative, it highlights the potential of the core this compound structure for similar applications due to its shared functional groups. This opens up a new avenue for academic research into the material science applications of this class of compounds.
Future Directions in Synthetic Methodology and Derivatization for Enhanced Academic Utility
The continued exploration of this compound and its analogs in diverse fields necessitates the development of more efficient and versatile synthetic methodologies. A key focus is on achieving regioselective alkylation and functionalization of the imidazole ring to create a library of derivatives with tailored properties. derpharmachemica.com
Recent advancements have focused on one-pot synthesis methods and the use of various catalysts and reaction conditions to control the outcome of synthetic pathways. nih.gov For example, different routes have been developed for the synthesis of complex nitroimidazole-based drugs, starting from simple precursors like imidazole or 2-nitroimidazole. nih.gov These methods often involve multiple steps, including nitration, alkylation, and condensation reactions. nih.govumich.edu
Future research in synthetic methodology will likely concentrate on:
Developing more stereoselective synthetic routes to produce enantiomerically pure derivatives, which is crucial for understanding the structure-activity relationships of these compounds. umich.edu
Exploring novel coupling reactions to attach the nitroimidazole scaffold to a wider range of functional molecules, such as photosensitizers for photodynamic therapy or other targeting ligands. mdpi.com
Utilizing computational studies to predict the reactivity and properties of new derivatives, thereby guiding synthetic efforts and accelerating the discovery of compounds with enhanced academic utility. derpharmachemica.com
By refining synthetic strategies, researchers can more readily access a diverse array of this compound derivatives, facilitating their investigation in both biological and non-biological contexts.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-nitro-1H-imidazol-5-yl)methanol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Lithiation and functionalization : Use tetrahydrofuran (THF) as a solvent under cryogenic conditions (-60°C) for controlled lithiation of precursor imidazole derivatives. Add alkylating agents (e.g., formaldehyde) to introduce the hydroxymethyl group .
- Nitration : Introduce the nitro group via mixed acid (HNO₃/H₂SO₄) systems, optimizing temperature (0–5°C) to prevent over-nitration .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Recrystallization from ethanol improves purity (>95%) .
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 equivalents of nitrating agents) to minimize side products .
Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
-
X-ray crystallography : Use SHELXL for refinement of single-crystal data to determine bond lengths, angles, and hydrogen-bonding networks. For example, C=O and C=N bond distances (~1.22 Å and ~1.30 Å, respectively) confirm resonance stabilization .
-
Spectroscopic analysis :
-
IR : Peaks at ~1640 cm⁻¹ (C=N), ~1740 cm⁻¹ (C=O), and ~3440 cm⁻¹ (O–H stretch) .
-
¹H/¹³C NMR : Hydroxymethyl protons appear as a singlet at δ ~4.8 ppm (¹H) and δ ~60 ppm (¹³C) .
-
Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 52.23% vs. calculated 52.46%) to validate purity .
| Analytical Data (Example from a Related Nitroimidazole) |
|-------------------------------|-----------|------------|
| Parameter | Calculated | Found |
| Carbon (C) | 52.46% | 52.23% |
| Hydrogen (H) | 4.39% | 4.12% |
| Nitrogen (N) | 6.44% | 6.23% |
Q. What are the key stability considerations for handling and storing this compound in experimental settings?
- Methodological Answer :
- Thermal stability : Store at +5°C to prevent decomposition; avoid prolonged exposure to temperatures >40°C, as nitro groups may degrade .
- Light sensitivity : Use amber vials to shield from UV/visible light, which can induce radical formation .
- Solvent compatibility : Dissolve in polar aprotic solvents (e.g., DMSO or DMF) for reactions; avoid aqueous acidic conditions (pH <3) to prevent hydrolysis .
Advanced Research Questions
Q. What computational approaches are used to predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps ~5.2 eV) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., nitroreductase enzymes) using AutoDock Vina to predict binding affinities (ΔG ~-8.2 kcal/mol) .
- Vibrational analysis : Compare computed IR spectra (Gaussian 09) with experimental data to assign vibrational modes .
Q. How can researchers resolve contradictions in experimental data related to the biological activity of nitroimidazole derivatives?
- Methodological Answer :
- Data triangulation : Cross-validate bioactivity results (e.g., IC₅₀ values) using multiple assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) .
- Meta-analysis : Aggregate data from structurally analogous compounds (e.g., metronidazole derivatives) to identify trends in nitro-group positioning and substituent effects .
- Synthetic reproducibility : Control variables such as enantiomeric purity (via chiral HPLC) and solvent traces (GC-MS analysis) to isolate confounding factors .
Q. What methodologies are employed to study the supramolecular interactions of this compound in crystal lattices?
- Methodological Answer :
- Hydrogen-bonding analysis : Use Mercury software to map O–H···N and C–H···O interactions from XRD data, revealing dimeric or chain motifs .
- Hirshfeld surfaces : Generate 2D fingerprint plots (CrystalExplorer) to quantify interaction contributions (e.g., H···O contacts: ~25% of surface area) .
- Thermogravimetric analysis (TGA) : Correlate thermal stability (decomposition onset ~180°C) with packing density and intermolecular forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
